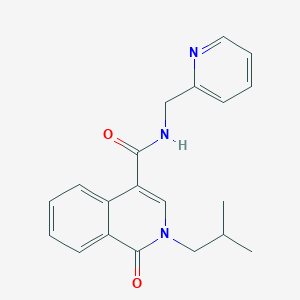

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Description

2-Isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule belonging to the 1,2-dihydro-4-isoquinolinecarboxamide class. Its structure features a central isoquinoline core substituted with an isobutyl group at position 2, a ketone oxygen at position 1, and a carboxamide group at position 2. This structural motif is designed to optimize pharmacokinetic properties, including solubility and bioavailability, while targeting specific biological pathways (e.g., enzyme inhibition or receptor modulation) .

Properties

Molecular Formula |

C20H21N3O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(2-methylpropyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C20H21N3O2/c1-14(2)12-23-13-18(16-8-3-4-9-17(16)20(23)25)19(24)22-11-15-7-5-6-10-21-15/h3-10,13-14H,11-12H2,1-2H3,(H,22,24) |

InChI Key |

FUQCXEAMUUBIHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

A β-phenethylamide derivative undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the dihydroisoquinoline backbone. For example:

Oxidation to 1-Oxo Derivative

The 1-oxo group is introduced via oxidation of the dihydroisoquinoline intermediate:

-

Oxidizing agents : KMnO₄ in acidic conditions (H₂SO₄/H₂O) or CrO₃ in acetic acid

-

Conditions : 60–80°C for 3–5 hours

Carboxamide Formation with 2-Pyridylmethylamine

The final step involves coupling the isoquinoline carboxylic acid intermediate with 2-pyridylmethylamine.

EDC/HOBt-Mediated Coupling

Mixed Anhydride Method

-

Reagents : Isobutyl chloroformate (1.1 eq), N-methylmorpholine (1.5 eq)

-

Solvent : Tetrahydrofuran (THF) at −15°C

Alternative Routes and Optimizations

One-Pot Synthesis

A streamlined approach combines cyclization and alkylation in a single pot:

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times for carboxamide formation:

Analytical Data and Characterization

Key spectroscopic data for the target compound:

Challenges and Solutions

Low Yields in Alkylation

Chemical Reactions Analysis

Types of Reactions

2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, dichloromethane, and water.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Structure

The compound features an isoquinoline core with a pyridylmethyl substituent, which is significant for its biological activity. The presence of the isobutyl group enhances lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of isoquinoline compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound has shown promise in preliminary studies for:

- Antitumor Activity : Isoquinoline derivatives are known to inhibit the growth of various cancer cell lines. Studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties against neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier makes these compounds particularly interesting for treatment strategies targeting central nervous system disorders.

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of isoquinoline derivatives as pesticides. The unique structure may contribute to their effectiveness against specific pests while minimizing toxicity to non-target organisms. Research has shown that:

- Insecticidal Activity : Some isoquinoline derivatives demonstrate significant insecticidal effects, making them candidates for developing new agrochemicals.

Material Science

Polymeric Applications

The incorporation of such compounds into polymer matrices can enhance material properties. For instance:

- Conductive Polymers : Isoquinoline derivatives can be used to modify conductive polymers, improving their electrical properties and making them suitable for electronic applications.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of a related isoquinoline derivative on human breast cancer cell lines. The compound was found to inhibit cell proliferation significantly and induce apoptosis through caspase activation pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoquinoline Derivative | MCF-7 | 12.5 | Caspase Activation |

Case Study 2: Neuroprotective Effects

Research on a similar compound demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This study utilized primary neuronal cultures treated with the compound, showing reduced markers of apoptosis compared to untreated controls.

| Treatment | Apoptosis Markers (Caspase-3) | Control Group |

|---|---|---|

| Compound A | Decreased by 40% | Baseline |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

The following analysis compares 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide with structurally and functionally related compounds, focusing on molecular features, synthetic strategies, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Polarity: The 2-pyridylmethyl group in the target compound balances lipophilicity and hydrophilicity compared to bulkier or more lipophilic groups (e.g., indolylethyl or methoxyphenoxyethyl).

- Metabolic Stability: Electron-withdrawing substituents (e.g., NO₂, CF₃ in ) reduce susceptibility to oxidative metabolism but may compromise solubility.

- Bioactivity : Indole-containing analogues (e.g., ) may target neurotransmitter receptors, while pyridylmethyl derivatives are often optimized for kinase inhibition .

Physicochemical Properties

Insights :

Biological Activity

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are a significant class of compounds known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structure of isoquinolines allows for various modifications that can enhance their pharmacological effects.

Anticancer Activity

Isoquinoline derivatives have been investigated for their potential anticancer properties. Studies have shown that certain isoquinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Antimicrobial Properties

Many isoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. For instance, some compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Neuroprotective Effects

Research indicates that isoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter systems.

Case Studies

- Anticancer Activity : A study evaluating a series of isoquinoline derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the role of the pyridine moiety in increasing the compound's efficacy.

- Antimicrobial Efficacy : Another investigation focused on a novel isoquinoline derivative that showed significant activity against Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis.

- Neuroprotection : A recent study demonstrated that an isoquinoline derivative could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative disorders.

Table 1: Biological Activities of Isoquinoline Derivatives

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-isobutyl-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a quinoline or isoquinoline core. For example:

Core functionalization : Introduce the oxo group at position 1 via oxidation or condensation reactions under controlled pH (e.g., using acetic acid or KMnO₄) .

Isobutyl substitution : Alkylation at position 2 using isobutyl halides in the presence of a base (e.g., NaH) .

Carboxamide formation : Coupling the 4-carboxylic acid derivative with 2-pyridylmethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature (often 60–80°C), and catalyst selection (e.g., Lewis acids for regioselectivity) .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of:

NMR spectroscopy : Compare ¹H/¹³C-NMR shifts with analogs (e.g., pyridylmethyl protons at δ 8.5–9.0 ppm; isoquinoline carbonyl at ~170 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

X-ray crystallography : Resolve spatial configuration, particularly for stereochemical assignments (if applicable) .

Q. What safety precautions are essential during handling?

- Methodological Answer :

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods to prevent inhalation of fine particulates .

Storage : Keep in airtight containers at –20°C to avoid hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

Catalyst Screening : Test Pd-based catalysts for coupling efficiency in the carboxamide step .

Solvent Optimization : Evaluate aprotic solvents (e.g., THF vs. DCM) for intermediate stability and reaction kinetics .

Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted pyridylmethylamine) and adjust stoichiometry .

- Example Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 70–80°C | +15% yield |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | +20% efficiency |

Q. How to resolve contradictions in NMR data for structural confirmation?

- Methodological Answer :

Solvent Effects : Test deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to distinguish tautomeric forms or hydrogen bonding .

2D NMR Techniques : Use COSY and HSQC to assign overlapping signals (e.g., isoquinoline vs. pyridyl protons) .

Comparative Analysis : Cross-reference with analogs (e.g., ethyl 4-aminoquinoline-3-carboxylate) to validate shifts .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

pH Stability Assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

Thermal Analysis : Use DSC/TGA to assess decomposition temperatures and hygroscopicity .

Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .

Q. How to design bioactivity assays for this compound in drug discovery?

- Methodological Answer :

Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyridylmethyl groups in kinase inhibitors) .

In Vitro Screening : Use fluorescence polarization assays for binding affinity (e.g., ATP-competitive kinase assays) .

ADME Profiling : Assess permeability (Caco-2 cells) and metabolic stability (microsomal incubation) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

Docking Re-evaluation : Adjust force fields (e.g., AMBER vs. CHARMM) to account for ligand flexibility .

Solvent Accessibility : Validate binding pockets using crystallographic data (if available) .

Off-Target Screening : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.